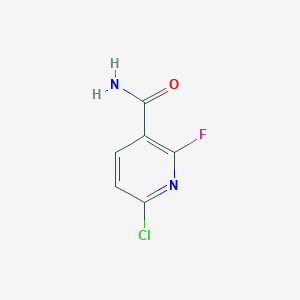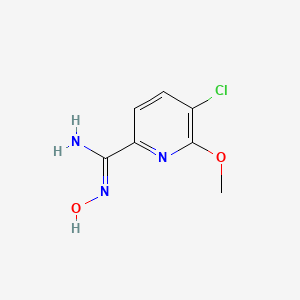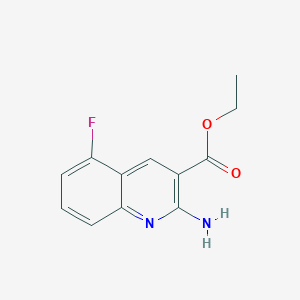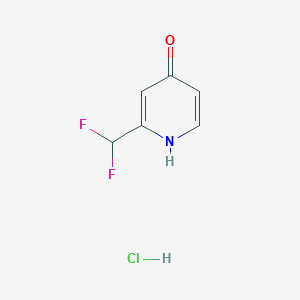
2-(Difluoromethyl)pyridin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C6H5F2NO.ClH. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridin-4-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridine ring. One common method is the reaction of 2-chloromethylpyridine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)pyridin-4-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethyl)pyridin-4-amine hydrochloride
- 2-(Difluoromethyl)-4-hydroxypyridine
- 2-(Difluoromethyl)-1H-pyridin-4-one
Uniqueness
2-(Difluoromethyl)pyridin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H6ClF2NO |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h1-3,6H,(H,9,10);1H |
Clé InChI |
PJELTTQVYGYCJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=CC1=O)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)

![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
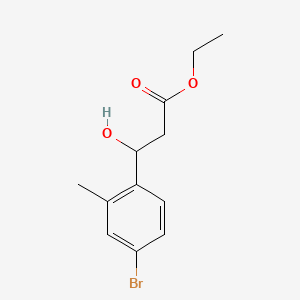
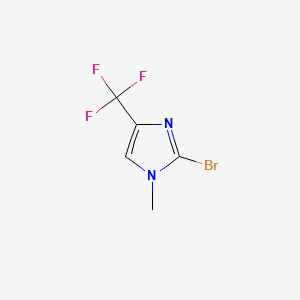
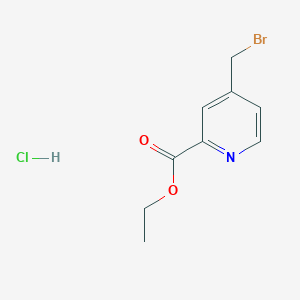
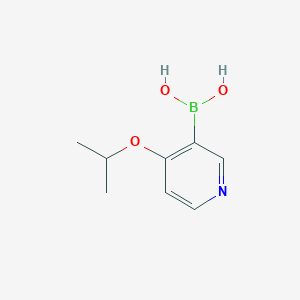
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)

